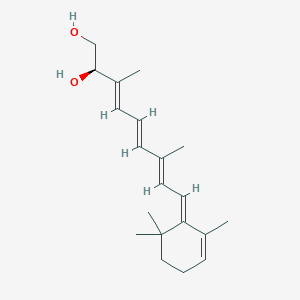
14-Hydroxy-retro-retinol, (14R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14-Hydroxy-retro-retinol, (14R)- is a bioactive metabolite of retinol (vitamin A). It is known for its role in promoting the growth of B lymphocytes and the activation of T lymphocytes . This compound is part of the retro-retinoid family, which includes other metabolites such as anhydroretinol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 14-Hydroxy-retro-retinol, (14R)- involves the enzymatic conversion of retinol. One method includes the use of retinol dehydrogenase enzymes to convert retinol to 14-Hydroxy-retro-retinol, (14R)- . The reaction conditions typically involve maintaining a controlled environment with specific pH and temperature to ensure the stability of the compound.
Industrial Production Methods: Industrial production of 14-Hydroxy-retro-retinol, (14R)- is less common due to its specific biological applications. it can be produced in large quantities using biotechnological methods involving the cultivation of cells that express the necessary enzymes for its synthesis .
化学反応の分析
Types of Reactions: 14-Hydroxy-retro-retinol, (14R)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into other bioactive metabolites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions include various oxidized or reduced forms of 14-Hydroxy-retro-retinol, (14R)-, which may have different biological activities .
科学的研究の応用
Immunological Applications
Intracellular Signaling:
14R has been identified as a critical intracellular mediator for cell proliferation, particularly in B lymphocytes and T lymphocytes. Research indicates that 14R promotes the growth of B lymphocytes in culture and enhances T-cell activation through antigen receptor-mediated signals. In comparative studies, 14R exhibited activity at concentrations 10-30 times lower than retinol, suggesting its potency as a signaling molecule in immune responses. The compound's mechanism may involve ligand-assisted transcriptional control, similar to retinoic acid .
Case Study: Bioassays on Lymphocytes
In controlled bioassays using lymphoblastoid cell lines and murine thymocytes, both synthetic and natural forms of 14R demonstrated effective activation of B-cell survival and T-cell responses. The results indicated that all forms of 14R displayed similar biological activities, with the (14R) enantiomer showing slightly higher stimulation compared to its (14S) counterpart .
Teratogenicity Studies
Comparative Teratogenic Effects:
Studies have evaluated the teratogenic effects of 14R relative to retinol. In gestational models involving C57BL/6J mice, administration of 14R resulted in a lower incidence of embryolethality and malformations compared to retinol. This suggests that retro-retinoids like 14R may present a safer profile for embryonic development, potentially due to their structural differences that limit binding to retinoic acid nuclear receptors .
Metabolism Insights:
The metabolism of 14R has been explored in various studies, revealing that it can be biosynthesized from other retinoids and is distributed across different tissues post-administration. For instance, after treatment with retinol, metabolites such as 14R were detected in liver extracts, indicating its role as a significant metabolite in retinoid metabolism .
Synthesis and Characterization
Synthetic Pathways:
The synthesis of 14R has been achieved through various chemical methods, allowing for the production of both enantiomers (14R and 14S). The synthetic routes often involve complex organic reactions under controlled conditions to ensure high purity and activity levels for biological testing .
| Synthesis Method | Enantiomer Produced | Yield (%) | Notes |
|---|---|---|---|
| LAH Reduction | (14R)-14-HRR | High | Effective for producing active forms |
| Darzens Reaction | Racemic 14-HRR | Moderate | Useful for comparative studies |
作用機序
14-Hydroxy-retro-retinol, (14R)- exerts its effects by promoting the growth of B lymphocytes and the activation of T lymphocytes through antigen receptor-mediated signals . It acts as an intracellular messenger molecule derived from retinol, similar to retinoic acid and retinal . The exact molecular targets and pathways involved are still under investigation, but it is known to intersect with signal transduction at cytoplasmic or membrane sites .
類似化合物との比較
Anhydroretinol: Known for its role as a growth inhibitor in lymphocytes.
Retinoic Acid: A well-known metabolite of retinol involved in gene transcription regulation.
Retinal: Essential for vision, acting as a chromophore in photoreceptor cells.
Uniqueness: 14-Hydroxy-retro-retinol, (14R)- is unique due to its specific role in lymphocyte proliferation and its distinct metabolic pathway compared to other retinoids . Unlike retinoic acid, which primarily functions in gene transcription, 14-Hydroxy-retro-retinol, (14R)- acts through novel pathways that are not yet fully understood .
特性
CAS番号 |
139257-77-5 |
|---|---|
分子式 |
C20H30O2 |
分子量 |
302.5 g/mol |
IUPAC名 |
(2R,3E,5E,7E,9E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-2-en-1-ylidene)nona-3,5,7-triene-1,2-diol |
InChI |
InChI=1S/C20H30O2/c1-15(8-6-9-17(3)19(22)14-21)11-12-18-16(2)10-7-13-20(18,4)5/h6,8-12,19,21-22H,7,13-14H2,1-5H3/b8-6+,15-11+,17-9+,18-12-/t19-/m0/s1 |
InChIキー |
PCRZONNRANOQPA-ZVSDKSQSSA-N |
SMILES |
CC1=CCCC(C1=CC=C(C)C=CC=C(C)C(CO)O)(C)C |
異性体SMILES |
CC\1=CCCC(/C1=C\C=C(/C)\C=C\C=C(/C)\[C@H](CO)O)(C)C |
正規SMILES |
CC1=CCCC(C1=CC=C(C)C=CC=C(C)C(CO)O)(C)C |
同義語 |
14-HRR 14-hydroxy-4,14-retro-retinol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















